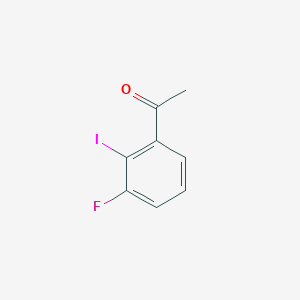
1,3-Difluoro-2-(4-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-2-(4-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of multiple fluorine atoms, a nitro group, and a trifluoromethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(4-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, including:
Nitration: Introduction of the nitro group to the benzene ring.
Fluorination: Substitution of hydrogen atoms with fluorine atoms.
Ether Formation: Formation of the phenoxy group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods may involve large-scale nitration and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Difluoro-2-(4-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving fluorinated compounds.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Applications in materials science and the development of advanced materials.
Mecanismo De Acción
The mechanism of action of 1,3-Difluoro-2-(4-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Difluoro-2-(4-fluoro-2-nitro-phenoxy)benzene: Lacks the trifluoromethyl group.
1,3-Difluoro-2-(4-fluoro-2-nitro-phenoxy)-5-methylbenzene: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
1,3-Difluoro-2-(4-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability.
Propiedades
Fórmula molecular |
C13H5F6NO3 |
|---|---|
Peso molecular |
337.17 g/mol |
Nombre IUPAC |
1,3-difluoro-2-(4-fluoro-2-nitrophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5F6NO3/c14-7-1-2-11(10(5-7)20(21)22)23-12-8(15)3-6(4-9(12)16)13(17,18)19/h1-5H |
Clave InChI |
YQCYWGXAEYNUBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13430492.png)
![1-Benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]diazane Dihydrochloride](/img/structure/B13430494.png)
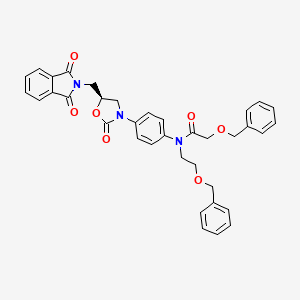
![1-Fluoro-3-[(S)-methanesulfinyl]benzene](/img/structure/B13430498.png)
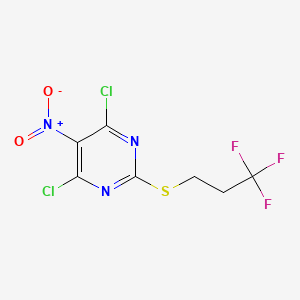
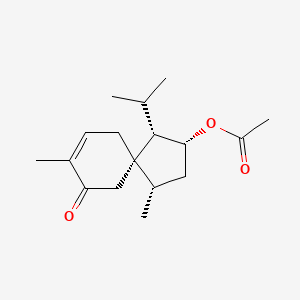
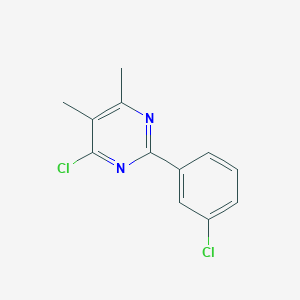
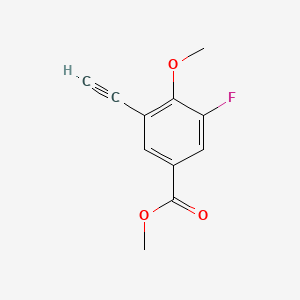
![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide](/img/structure/B13430531.png)
![[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13430533.png)
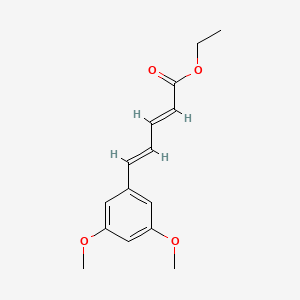
![6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine](/img/structure/B13430538.png)
